Cas no 65639-61-4 (BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER)

BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER Properties
Names and Identifiers
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- BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER
- AP-970/43374078
- AKOS000108578
- MFCD06663546
- STK172705
- methyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate
- 65639-61-4
- methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate
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- MDL: MFCD06663546
- Inchi: InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3
- InChIKey: MFNRNAHENJXRKY-UHFFFAOYSA-N
Computed Properties
- 精确分子量: 249.147726857Da
- 同位素质量: 249.147726857Da
- Isotope Atom Count: 0
- 氢键供体数量: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 可旋转化学键数量: 3
- 复杂度: 290
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- XLogP3: 1
- 拓扑分子极性表面积: 58.8Ų
BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB375201-1 g |
Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate |
65639-61-4 | 1g |
€424.00 | 2023-04-26 | ||
abcr | AB375201-5g |
Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate; . |
65639-61-4 | 5g |
€1072.00 | 2024-06-07 | ||
abcr | AB375201-500 mg |
Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate |
65639-61-4 | 500mg |
€397.00 | 2023-04-26 | ||
abcr | AB375201-1g |
Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate; . |
65639-61-4 | 1g |
€424.00 | 2024-06-07 | ||
abcr | AB375201-5 g |
Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate |
65639-61-4 | 5g |
€1072.00 | 2023-04-26 | ||
abcr | AB375201-500mg |
Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate; . |
65639-61-4 | 500mg |
€397.00 | 2024-06-07 |
BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER Literature
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Feng Li,Weiwei Zhang RSC Adv., 2019,9, 10454-10464
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Sawanta S. Mali,Jyoti V. Patil,Chang Kook Hong J. Mater. Chem. A, 2019,7, 10246-10255
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
Additional information on BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER
BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER and Its Significance in Modern Chemical Research
BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER, with the CAS number 65639-61-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a valuable tool for studying various biological pathways and developing novel therapeutic agents. The presence of both an amino group and a piperazine moiety in its structure imparts distinct chemical properties that contribute to its versatility in synthetic applications.
The< strong>BENZOIC ACID backbone provides a stable aromatic framework, which is commonly found in many biologically active compounds. This aromatic system is known for its ability to interact with biological targets through hydrophobic interactions and π-stacking, making it an ideal scaffold for drug design. The< strong>3-amino-4-(4-methyl-1-piperazinyl) substituent adds another layer of complexity to the molecule, introducing basicity and potential for hydrogen bonding interactions. These features are particularly relevant in the context of drug discovery, where the ability to modulate protein-protein interactions or enzyme activity is often crucial.
In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems. The< strong>4-methyl-1-piperazine group in this compound is reminiscent of structures found in many psychotropic drugs, suggesting potential applications in central nervous system (CNS) research. Specifically, piperazine derivatives have been extensively studied for their role in treating conditions such as depression, anxiety, and schizophrenia. The methyl group on the piperazine ring further fine-tunes the pharmacokinetic properties of the molecule, potentially enhancing its bioavailability and metabolic stability.
The< strong>methyl ester functionality at the carboxyl position of the benzoic acid moiety is another key feature that contributes to the compound's utility. Ester groups are often used in medicinal chemistry due to their ability to influence solubility and metabolic clearance. In this context, the methyl ester can serve as a protecting group during synthetic modifications or as a prodrug moiety that can be hydrolyzed to release the free acid form once inside the body. This dual functionality makes< strong>BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER a versatile intermediate for further derivatization.
Recent studies have highlighted the importance of< strong>CAS no 65639-61-4 in investigating novel therapeutic pathways. For instance, researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By modifying the< strong>3-amino and< strong>4-(4-methyl-1-piperazinyl) groups, chemists can generate analogs with tailored binding affinities to specific kinase targets. This approach has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical use.
The structural features of< strong>BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER also make it a promising candidate for studying protein-protein interactions. The combination of an aromatic ring and a piperazine moiety can facilitate binding to hydrophobic pockets or charged residues on target proteins. This has implications not only for drug design but also for understanding fundamental biological processes. High-throughput screening campaigns have identified this compound as a hit against several disease-relevant targets, prompting further investigation into its mechanism of action.
In addition to its applications in drug discovery, this compound has shown promise in materials science research. The unique structural motifs present in< strong>BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER make it a suitable candidate for designing functional materials with specific properties. For example, its ability to form hydrogen bonds and engage in π-stacking interactions has been exploited in the development of organic semiconductors and liquid crystals. These materials are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of< strong>CAS no 65639-61-4 involves multi-step organic transformations that highlight its synthetic utility. Key steps include functional group interconversions such as nitration followed by reduction to introduce the amino group, and nucleophilic substitution reactions to install the piperazine moiety. The introduction of the methyl ester functionality typically involves esterification under mild conditions using appropriate acyl chlorides or carboxylic acids. These synthetic strategies demonstrate how this compound can serve as a building block for more complex molecules.
The pharmacological profile of derivatives derived from< strong>BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER continues to be an area of active investigation. Preclinical studies have shown that certain analogs exhibit potent activity against inflammatory diseases by modulating cytokine production and immune cell function. The ability to fine-tune both potency and selectivity through structural modifications offers exciting possibilities for developing new therapeutics without off-target effects.
In conclusion,< strong>BENZOIC ACID, 3-AMINO-4-(4-METHYL-1-PIPERAZINYL)-, METHYL ESTER, CAS no 65639-61-4, is a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features enable it to serve as a versatile scaffold for drug design while also finding utility in materials science applications. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an increasingly important role in discovering new treatments for human diseases.
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